molecular formula C11H13Cl2NO2 B13050199 (R)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate

(R)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate

Cat. No.: B13050199
M. Wt: 262.13 g/mol
InChI Key: AHLAIISGKFGMSS-SNVBAGLBSA-N
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Description

®-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate is a chiral compound with potential applications in various fields of scientific research. It is characterized by the presence of an ethyl ester group, an amino group, and a dichlorophenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorobenzaldehyde and ethyl acetoacetate.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium ethoxide, to form an intermediate compound.

    Reduction: The intermediate compound is then reduced using a reducing agent, such as sodium borohydride, to yield the desired ®-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate.

Industrial Production Methods

Industrial production methods for ®-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

®-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides; typically carried out in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce N-alkyl or N-acyl derivatives.

Scientific Research Applications

®-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting downstream biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ®-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate
  • (S)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate
  • ®-Ethyl 3-amino-3-(4-chlorophenyl)propanoate

Uniqueness

®-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate is unique due to its specific chiral configuration and the presence of both ethyl ester and dichlorophenyl groups

Properties

Molecular Formula

C11H13Cl2NO2

Molecular Weight

262.13 g/mol

IUPAC Name

ethyl (3R)-3-amino-3-(3,4-dichlorophenyl)propanoate

InChI

InChI=1S/C11H13Cl2NO2/c1-2-16-11(15)6-10(14)7-3-4-8(12)9(13)5-7/h3-5,10H,2,6,14H2,1H3/t10-/m1/s1

InChI Key

AHLAIISGKFGMSS-SNVBAGLBSA-N

Isomeric SMILES

CCOC(=O)C[C@H](C1=CC(=C(C=C1)Cl)Cl)N

Canonical SMILES

CCOC(=O)CC(C1=CC(=C(C=C1)Cl)Cl)N

Origin of Product

United States

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